Cas no 60870-34-0 (2-(2-Furoyl)-N-phenylhydrazinecarbothioamide)

2-(2-Furoyl)-N-phenylhydrazinecarbothioamide 化学的及び物理的性質
名前と識別子
-
- 2-Furancarboxylic acid, 2-[(phenylamino)thioxomethyl]hydrazide
- 1-(2-furoyl)-4-phenylthiosemicarbazide
- 2-(2-Furoyl)-N-phenylhydrazinecarbothioamide
-
- MDL: MFCD00275320
- ほほえんだ: O=C(NNC(NC1=CC=CC=C1)=S)C2=CC=CO2
2-(2-Furoyl)-N-phenylhydrazinecarbothioamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM522776-1g |
2-(Furan-2-carbonyl)-N-phenylhydrazinecarbothioamide |
60870-34-0 | 97% | 1g |
$119 | 2023-02-02 | |
TRC | F254615-1000mg |
2-(2-Furoyl)-N-phenylhydrazinecarbothioamide |
60870-34-0 | 1g |
$ 315.00 | 2022-06-05 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1385333-1g |
2-(Furan-2-carbonyl)-N-phenylhydrazine-1-carbothioamide |
60870-34-0 | 97% | 1g |
¥1600.00 | 2024-05-07 | |
A2B Chem LLC | AJ07972-500mg |
2-(2-Furoyl)-n-phenylhydrazinecarbothioamide |
60870-34-0 | >95% | 500mg |
$370.00 | 2024-04-19 | |
A2B Chem LLC | AJ07972-1g |
2-(2-Furoyl)-n-phenylhydrazinecarbothioamide |
60870-34-0 | >95% | 1g |
$384.00 | 2024-04-19 | |
Crysdot LLC | CD11094891-5g |
2-(Furan-2-carbonyl)-N-phenylhydrazinecarbothioamide |
60870-34-0 | 97% | 5g |
$306 | 2024-07-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1385333-5g |
2-(Furan-2-carbonyl)-N-phenylhydrazine-1-carbothioamide |
60870-34-0 | 97% | 5g |
¥5072.00 | 2024-05-07 | |
Chemenu | CM522776-5g |
2-(Furan-2-carbonyl)-N-phenylhydrazinecarbothioamide |
60870-34-0 | 97% | 5g |
$306 | 2023-02-02 | |
abcr | AB414177-1 g |
2-(2-Furoyl)-N-phenylhydrazinecarbothioamide |
60870-34-0 | 1g |
€172.20 | 2023-06-16 | ||
abcr | AB414177-500 mg |
2-(2-Furoyl)-N-phenylhydrazinecarbothioamide |
60870-34-0 | 500MG |
€151.00 | 2023-02-19 |
2-(2-Furoyl)-N-phenylhydrazinecarbothioamide 関連文献
-
Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
-
Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
-
Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
-
Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
-
Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
-
Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
-
Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
2-(2-Furoyl)-N-phenylhydrazinecarbothioamideに関する追加情報
2-(2-Furoyl)-N-phenylhydrazinecarbothioamide: An Overview of a Promising Compound in Medicinal Chemistry
2-(2-Furoyl)-N-phenylhydrazinecarbothioamide (CAS No. 60870-34-0) is a versatile compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This compound, also known as 2-(2-furoyl)phenylhydrazinecarbothioamide, belongs to the class of hydrazinecarbothioamides, which are known for their diverse pharmacological effects, including antimicrobial, antitumor, and anti-inflammatory activities.
The chemical structure of 2-(2-Furoyl)-N-phenylhydrazinecarbothioamide is characterized by a furoyl group attached to a hydrazinecarbothioamide moiety. The presence of these functional groups imparts specific physicochemical properties that contribute to its biological activity. The furoyl group, derived from furan, is known for its aromaticity and ability to form hydrogen bonds, while the hydrazinecarbothioamide moiety provides the compound with potential reactivity and binding capabilities.
Recent studies have highlighted the potential of 2-(2-Furoyl)-N-phenylhydrazinecarbothioamide in various therapeutic applications. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that this compound exhibited potent antimicrobial activity against a range of Gram-positive and Gram-negative bacteria. The researchers found that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential use in treating bacterial infections.
In addition to its antimicrobial properties, 2-(2-Furoyl)-N-phenylhydrazinecarbothioamide has shown promise in cancer research. A 2020 study published in the European Journal of Medicinal Chemistry demonstrated that this compound exhibited significant antitumor activity against human breast cancer cells (MCF-7) and human colon cancer cells (HCT-116). The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest, making it a potential candidate for further development as an anticancer agent.
The anti-inflammatory properties of 2-(2-Furoyl)-N-phenylhydrazinecarbothioamide have also been explored. A study conducted by researchers at the University of California, Los Angeles (UCLA) found that this compound effectively reduced inflammation in vitro by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that 2-(2-Furoyl)-N-phenylhydrazinecarbothioamide could be a valuable lead compound for developing new anti-inflammatory drugs.
The synthesis of 2-(2-Furoyl)-N-phenylhydrazinecarbothioamide has been well-documented in the literature. A typical synthetic route involves the reaction of 2-furoic acid with phenylhydrazine in the presence of carbon disulfide and an appropriate base. This method yields high purity and good yields, making it suitable for large-scale production. The ease of synthesis and availability of starting materials further enhance the attractiveness of this compound for pharmaceutical development.
In terms of safety and toxicity, preliminary studies have indicated that 2-(2-Furoyl)-N-phenylhydrazinecarbothioamide exhibits low toxicity at therapeutic concentrations. However, further toxicological evaluations are necessary to ensure its safety for clinical use. Ongoing research is focused on optimizing the pharmacokinetic properties and reducing any potential side effects associated with this compound.
The future prospects for 2-(2-Furoyl)-N-phenylhydrazinecarbothioamide are promising. Its multifaceted biological activities make it a valuable candidate for further preclinical and clinical studies. Researchers are currently exploring its potential applications in combination therapy with other drugs to enhance therapeutic efficacy and reduce drug resistance.
In conclusion, 2-(2-Furoyl)-N-phenylhydrazinecarbothioamide (CAS No. 60870-34-0) is a promising compound with a wide range of potential applications in medicinal chemistry. Its unique chemical structure and diverse biological activities make it an attractive target for further research and development. As more studies are conducted, it is likely that this compound will play a significant role in advancing our understanding and treatment of various diseases.
60870-34-0 (2-(2-Furoyl)-N-phenylhydrazinecarbothioamide) 関連製品
- 2679831-68-4(rac-benzyl N-[(3R,4S)-4-(4-bromo-1H-pyrazol-1-yl)oxolan-3-yl]carbamate)
- 1984165-29-8(4-amino-1-methyl-5-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid)
- 2171968-92-4(3-methyl-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboximidamide)
- 1154918-15-6(2-[2-(3-nitrophenyl)-1,3-thiazol-4-yl]acetic acid)
- 120-35-4(3-Amino-4-methoxybenzanilide)
- 2227810-92-4((2R)-2-(4-methoxy-3-nitrophenyl)oxirane)
- 16532-78-8(3-(Cyanomethyl)benzonitrile)
- 2137141-88-7((1R)-3-methyl-1-(6-methyl-1-benzofuran-2-yl)butan-1-amine)
- 1695484-59-3(2,2-difluoro-1-1-(propan-2-yl)-1H-pyrazol-5-ylethan-1-amine)
- 1805953-16-5(2-(Chloromethyl)-3-(difluoromethyl)-4-(trifluoromethoxy)pyridine-6-carboxylic acid)
